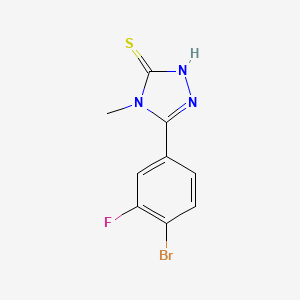

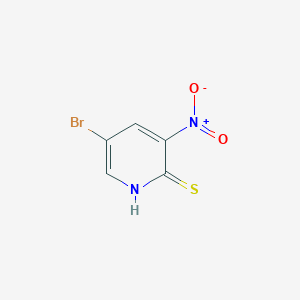

![molecular formula C11H20N2O2 B1522481 Tert-butyl 3,7-Diazabicyclo[4.2.0]octan-7-carboxylat CAS No. 885271-73-8](/img/structure/B1522481.png)

Tert-butyl 3,7-Diazabicyclo[4.2.0]octan-7-carboxylat

Übersicht

Beschreibung

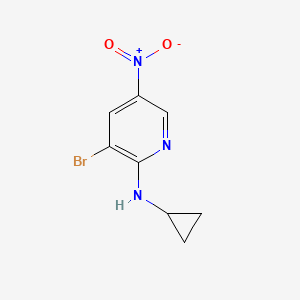

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a white to yellow solid . The molecular weight of the compound is 248.75 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

In der medizinischen Chemie wird Tert-butyl 3,7-Diazabicyclo[4.2.0]octan-7-carboxylat zur Synthese komplexer Moleküle eingesetzt. Seine Struktur dient als Gerüst, das modifiziert werden kann, um neue Verbindungen mit potenziellen therapeutischen Wirkungen zu schaffen. Die bicyclische Struktur bietet einen starren Rahmen, der bei der Konstruktion von Molekülen mit spezifischen dreidimensionalen Orientierungen helfen kann, was entscheidend für die Interaktion mit biologischen Zielstrukturen ist .

Materialwissenschaft

Diese Verbindung findet ihre Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere. Ihre einzigartige chemische Struktur kann in Polymerketten integriert werden, um deren Eigenschaften zu verändern, z. B. die thermische Stabilität zu erhöhen oder die mechanische Festigkeit des Materials zu modifizieren. Forscher erforschen die Verwendung dieser Verbindung zur Herstellung neuer Arten von biologisch abbaubaren Kunststoffen, die erhebliche Umweltvorteile bieten könnten .

Umweltwissenschaften

In den Umweltwissenschaften untersuchen Forscher die Verwendung von this compound beim Abbau von Schadstoffen. Seine chemischen Eigenschaften können den Abbau gefährlicher Substanzen erleichtern, wodurch es zu einem wertvollen Werkzeug bei Bioremediationsprozessen wird. Dies könnte zu effektiveren Methoden zur Reinigung kontaminierter Standorte führen .

Analytische Chemie

Analytische Chemiker verwenden this compound als Reagenz in der Chromatographie und Spektroskopie. Es kann als Derivatisierungsmittel fungieren, das Analyten modifiziert, um sie besser nachweisbar zu machen oder ihre Trennung während der Analyse zu verbessern. Dies ist besonders nützlich bei der Identifizierung und Quantifizierung komplexer organischer Verbindungen .

Biochemie

In der Biochemie wird diese Verbindung in Enzymstudien verwendet. Es kann als Inhibitor oder Substratmimik wirken und so helfen, Enzymmechanismen aufzuklären oder nach Enzymaktivität zu suchen. Seine Verwendung in Enzymassays kann zu unserem Verständnis biochemischer Pfade und zur Entdeckung neuer Medikamentenziele beitragen .

Pharmakologie

Die pharmakologische Forschung nutzt this compound bei der Entwicklung von Medikamententrägersystemen. Seine Struktur könnte der Schlüssel zur Entwicklung von Trägern sein, die Medikamente effizienter in bestimmte Körperteile transportieren können. Dies hat Auswirkungen auf die Verbesserung der Wirksamkeit und die Reduzierung der Nebenwirkungen von Medikamenten .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQRKRDWYBRFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679042 | |

| Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-73-8 | |

| Record name | 1,1-Dimethylethyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

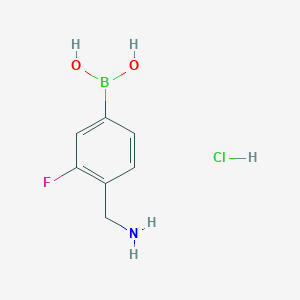

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)